Product packaging for 4-[5-(Aminomethyl)-2-furyl]benzamide(Cat. No.:)

4-[5-(Aminomethyl)-2-furyl]benzamide

Cat. No.: B13171547
M. Wt: 216.24 g/mol
InChI Key: KIHRQQQXAVKBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-[5-(Aminomethyl)-2-furyl]benzamide (CAS 923160-48-9) is a benzamide derivative of significant interest in medicinal chemistry and antiviral research. This compound features a benzamide core structure linked to a furan ring substituted with an aminomethyl group, yielding the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to a class of 4-(aminomethyl)benzamide compounds that have been identified as remarkably potent small-molecule inhibitors of filovirus entry . Researchers value this compound for its potential as a broad-spectrum antiviral agent. Structural analogs within the 4-(aminomethyl)benzamide class have demonstrated superior inhibitory activity against infectious Ebola virus (Mayinga variant) and Marburg virus (Angola variant) by targeting the viral glycoprotein (GP)-mediated fusion process, thereby blocking viral entry into host cells . The aminomethylbenzamide scaffold is a key structure in the exploration of novel therapeutic strategies against highly pathogenic viruses . This product is provided for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O2 B13171547 4-[5-(Aminomethyl)-2-furyl]benzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-[5-(aminomethyl)furan-2-yl]benzamide

InChI

InChI=1S/C12H12N2O2/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6H,7,13H2,(H2,14,15)

InChI Key

KIHRQQQXAVKBPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CN)C(=O)N

Origin of Product

United States

Synthetic Chemistry and Methodological Advancements for 4 5 Aminomethyl 2 Furyl Benzamide

Retrosynthetic Analysis and Strategic Disconnections of the 4-[5-(Aminomethyl)-2-furyl]benzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. For this compound, several logical disconnections can be proposed.

The most apparent disconnection is at the amide bond (C-N bond). This cleavage suggests that the molecule can be assembled from a carboxylic acid derivative of the furan-benzene core and an ammonia (B1221849) source. This leads to precursor A , 4-[5-(aminomethyl)-2-furyl]benzoic acid.

A second key disconnection targets the aryl-heteroaryl bond (C-C bond) that links the furan (B31954) and benzene (B151609) rings. This strategy points towards a cross-coupling reaction, a powerful tool in modern synthesis. This approach would involve coupling a suitably functionalized furan ring (B ) with a functionalized benzene ring (C ). For instance, a Suzuki coupling could be envisioned between a boronic acid derivative of one ring and a halide of the other.

A third strategic disconnection focuses on the aminomethyl group . This functional group can be installed via the transformation of other moieties on the furan ring. A common precursor is a formyl group (aldehyde), which can be converted to the aminomethyl group through reductive amination. This suggests a precursor like D , 4-(5-formyl-2-furyl)benzamide. Alternatively, the aminomethyl group could be derived from the reduction of a nitrile or a displacement reaction on a halomethyl group.

These disconnections outline three primary strategies for synthesizing the target molecule:

Late-stage amidation of a pre-assembled furan-benzene carboxylic acid.

Early-stage cross-coupling to build the furan-benzene core, followed by functional group manipulations.

Installation of the aminomethyl group as a final step onto a furan-benzamide precursor.

Established Synthetic Routes to this compound

Building on the retrosynthetic strategies, several established routes have been developed, ranging from linear, multi-step sequences to more convergent one-pot approaches.

Multi-step synthesis allows for the controlled, sequential construction of the target molecule, with purification of intermediates at each stage. A common approach involves building the molecule by first establishing the furan-benzamide core and then introducing the aminomethyl group.

A representative multi-step sequence could begin with the coupling of 5-formyl-2-furoic acid with 4-aminobenzonitrile. The resulting amide would then undergo reductive amination of the formyl group to yield the primary amine, followed by reduction of the nitrile to the benzamide (B126).

A more direct route involves the reductive amination of a furanic aldehyde. The reductive amination of aldehydes and ketones is a well-established method for synthesizing amines. mdpi.com This process typically involves the condensation of the carbonyl group with an amine source like ammonia to form an imine, which is then hydrogenated to the desired amine. mdpi.com For furan-based compounds, this method is attractive for converting biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable amines. nih.govnih.gov

The synthesis can be conceptualized in the following stages:

Formation of the Furan-Benzamide Core: This can be achieved via standard amide coupling reactions between a furan carboxylic acid derivative and an aniline (B41778) derivative.

Introduction of the Aminomethyl Precursor: A formyl group is often used as the precursor to the aminomethyl group.

Reductive Amination: The final step involves the conversion of the formyl group to the aminomethyl group using an amine source and a reducing agent. Nickel-Raney catalysts have been shown to be effective for the direct reductive amination of 2,5-diformylfuran (DFF). scirp.orgresearchgate.net

One-pot syntheses improve efficiency by combining multiple reaction steps into a single process without isolating intermediates, saving time, reagents, and reducing waste. rsc.org For the synthesis of this compound, a one-pot approach could integrate the formation of the aminomethyl group with another key transformation.

Furthermore, palladium-catalyzed one-pot methods have been developed for the synthesis of other functionalized furans, demonstrating the potential for tandem reactions where C-C bond formation is followed by cyclization or other transformations in the same reaction vessel. mdpi.com An efficient route from halogenated amides to piperidines and pyrrolidines has also been developed where amide activation, reduction, and intramolecular substitution are integrated into a one-pot reaction, showcasing the power of this strategy. mdpi.com

Novel Synthetic Methodologies and Innovations for this compound Production

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and sustainable methods for producing complex molecules. These innovations are centered on novel catalytic systems and the application of green chemistry principles.

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. Various catalytic systems are relevant to the synthesis of this compound, particularly for forming the key C-C and C-N bonds.

Palladium Catalysis: Palladium catalysts are exceptionally versatile for forming C-C bonds. Methods such as the palladium-catalyzed annulation of alkyl 3-oxo-6-heptynoates with aryl halides provide a valuable route to 2,5-disubstituted furans. acs.orgacs.org Similarly, sequential Michael-Heck reactions catalyzed by palladium can be used to construct highly substituted furans. nih.gov For the target molecule, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck) would be a state-of-the-art method to form the bond between the furan and benzene rings. organic-chemistry.org Optimization of such reactions involves screening catalysts, bases, solvents, and oxidants to achieve high yields. mdpi.com

Earth-Abundant Metal Catalysis (Ni, Cu): In an effort to move away from expensive precious metals, catalysts based on more abundant elements like nickel and copper are gaining prominence.

Nickel catalysts (e.g., Ni-Raney, Ni/SBA-15) have proven effective in the reductive amination of furan aldehydes to produce aminomethyl furans. scirp.orgresearchgate.net These catalysts show high activity for converting 2,5-diformylfuran (DFF) or 5-hydroxymethylfurfural (HMF) into their corresponding amines. scirp.orgresearchgate.netresearchgate.net

Copper catalysts , such as CuAlOx derived from layered double hydroxides, have been used in flow reactors for the reductive amination of furanic aldehydes, providing excellent yields of N-substituted furfuryl amines. nih.govnih.gov Bifunctional CuNiAlOx catalysts have also been developed for the one-pot transformation of HMF into 2,5-bis(aminomethyl)furan (B21128) (BAF), demonstrating the synergistic effect of combining metals. rsc.org

Biocatalysis (Enzymatic Synthesis): The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. A significant innovation is the one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a direct precursor to the target molecule's core structure. researchgate.net This process utilizes a cascade of enzymes, including an alcohol oxidase, an aldehyde dehydrogenase, and a transaminase, to convert HMF directly into AMFCA in water at 30 °C. researchgate.net This biocatalytic route represents a highly advanced and sustainable method for producing the key intermediate. researchgate.net

Table 1: Overview of Catalytic Approaches

Catalytic System Reaction Type Role in Synthesis Key Advantages
Palladium Complexes Cross-Coupling (e.g., Suzuki, Heck) Formation of furan-benzene C-C bond High efficiency, broad substrate scope mdpi.comacs.orgnih.gov
Nickel (Ni-Raney, Ni/SBA-15) Reductive Amination Conversion of formyl to aminomethyl group Uses earth-abundant metal, high activity scirp.orgresearchgate.net
Copper (CuAlOx) Reductive Amination Conversion of formyl to aminomethyl group Inexpensive, suitable for flow chemistry nih.govnih.gov
Enzyme Cascade Oxidation & Transamination One-pot synthesis of AMFCA precursor from HMF High selectivity, mild/aqueous conditions, green researchgate.net

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound is an area where these principles can be effectively applied.

A cornerstone of a green approach is the use of renewable starting materials. Many synthetic routes now leverage 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of cellulosic biomass. researchgate.netresearchgate.net Using HMF as a starting point aligns with the principle of using renewable feedstocks.

The enzymatic synthesis of the 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) precursor is a prime example of green chemistry in action. researchgate.net This biocatalytic process has several key advantages:

Renewable Feedstock: It starts from the biomass-derived platform chemical HMF. researchgate.net

Benign Solvent: The reaction is performed in water, eliminating the need for organic solvents. researchgate.net

Mild Conditions: The synthesis proceeds at 30 °C and atmospheric pressure, significantly reducing energy consumption compared to traditional methods that may require high temperatures and pressures. researchgate.net

High Atom Economy: Enzymatic cascades can minimize byproduct formation, leading to a higher atom economy.

Reduced Environmental Impact: Calculations have shown that increasing the substrate concentration in this enzymatic process can significantly reduce the E-factor (Environmental factor, a measure of waste produced) and the Global Warming Potential (GWP) of the synthesis. researchgate.net

By integrating principles such as the use of renewable feedstocks, biocatalysis, and reaction in aqueous media, the synthesis of precursors for this compound can be made significantly more sustainable. researchgate.net

Purification and Isolation Techniques for Synthetic this compound Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity and to enable accurate characterization and subsequent use. While detailed, specific purification protocols for this exact molecule are not extensively documented in publicly available literature, general methodologies for analogous furan- and benzamide-containing compounds can be extrapolated. These techniques typically involve a combination of chromatographic methods, recrystallization, and extraction procedures tailored to the physicochemical properties of the intermediates and the final compound.

The choice of purification strategy is highly dependent on the nature of the impurities present at each stage of the synthesis. For non-polar impurities, normal-phase column chromatography is often employed, while reverse-phase chromatography is suitable for separating more polar compounds. Recrystallization is a powerful technique for obtaining highly pure crystalline final products, provided a suitable solvent system can be identified.

Purification of Intermediates:

The synthetic route to this compound involves several key intermediates whose purity directly impacts the yield and purity of the final product. The purification of these precursors is a critical step. For example, in multi-step syntheses, it is common to purify intermediates using column chromatography on silica (B1680970) gel. The choice of eluent is crucial and is typically determined by thin-layer chromatography (TLC) analysis to achieve optimal separation of the desired compound from byproducts and unreacted starting materials.

A hypothetical purification scheme for a key Boc-protected amine intermediate could involve the following:

Table 1: Illustrative Purification Parameters for a Boc-Protected Intermediate

ParameterDescription
Technique Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%)
Detection UV light (254 nm) and/or staining (e.g., potassium permanganate)
Outcome Isolation of the Boc-protected intermediate with >95% purity

Purification of the Final Product:

The final deprotection and amide formation steps often yield a crude product that contains residual reagents, catalysts, and byproducts. A multi-step purification process is typically required to isolate the this compound in high purity.

An initial workup might involve an aqueous extraction to remove water-soluble impurities. This is often followed by chromatographic purification. For a polar compound like the final product, which contains both an amine and an amide group, reverse-phase high-performance liquid chromatography (HPLC) could be an effective method for achieving high purity, although it is more commonly used for analytical purposes or small-scale purifications. For larger scale purifications, flash chromatography with a more polar stationary phase or a polar eluent system on silica gel might be employed.

Following chromatography, recrystallization is often performed to obtain a crystalline solid of high purity. The choice of solvent is critical and is determined through solubility screening.

Table 2: Illustrative Purification Scheme for this compound

StepTechniqueDetailsExpected Purity
1. Initial Workup Liquid-Liquid ExtractionExtraction of the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with brine.70-85%
2. Chromatography Flash Column ChromatographyStationary Phase: Silica Gel. Eluent: Dichloromethane/Methanol gradient (e.g., 99:1 to 90:10).>95%
3. Final Purification RecrystallizationSolvent System: e.g., Ethanol (B145695)/Water or Methanol/Diethyl ether.>99%

It is important to note that the optimal conditions for each purification step, including the choice of solvents and chromatographic phases, would need to be determined empirically for the specific synthetic route and scale of the reaction. The purity of the isolated product and intermediates would be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Chemical Reactivity, Transformations, and Mechanistic Investigations of 4 5 Aminomethyl 2 Furyl Benzamide

Electrophilic and Nucleophilic Reactions of the 4-[5-(Aminomethyl)-2-furyl]benzamide Moiety

The structure of this compound possesses multiple sites susceptible to both electrophilic and nucleophilic attack.

Electrophilic Reactions: The two aromatic systems, the furan (B31954) and benzene (B151609) rings, are the primary sites for electrophilic aromatic substitution (SEAr). wikipedia.org

Furan Ring: The furan nucleus is an electron-rich heterocycle and is generally more reactive towards electrophiles than benzene. Substitution typically occurs at the positions adjacent to the oxygen atom (positions 2 and 5). Since these positions are already substituted in the target molecule, electrophilic attack would be directed to the C3 and C4 positions. The furan ring's reactivity is influenced by its substituents.

Nucleophilic Reactions:

Aminomethyl Group: The primary amine is the most prominent nucleophilic site. It can readily react with a wide range of electrophiles, including alkylating agents, acylating agents, and carbonyl compounds.

Amide Nitrogen: The amide nitrogen is generally a poor nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can be deprotonated by a strong base to form a highly nucleophilic amidate anion, enabling subsequent reactions.

Carbonyl Carbon: The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles, potentially leading to hydrolysis or other addition-elimination reactions under forcing conditions.

A summary of the reactive sites is presented in the table below.

Reactive SiteType of ReactivityPotential Reactions
Furan Ring (C3, C4)Electron-rich (Nucleophilic)Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Benzene Ring (C2, C3, C5, C6)Electron-rich (Nucleophilic)Electrophilic Aromatic Substitution (Regioselectivity depends on competing directing effects)
Aminomethyl Group (-CH₂NH₂)Nucleophilic, BasicAlkylation, Acylation, Sulfonylation, Imine formation
Amide Nitrogen (-CONH-)Weakly NucleophilicN-Alkylation/Arylation (requires deprotonation)
Amide Carbonyl (-C ONH-)ElectrophilicNucleophilic Acyl Substitution (e.g., Hydrolysis)

Derivatization Strategies of the this compound Scaffold

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the amide nitrogen, the furan and benzene rings, and the primary amine group.

The functionalization of the amide nitrogen typically requires initial deprotonation due to its low nucleophilicity. Subsequent reaction with an electrophile can yield N-substituted derivatives. While direct N-alkylation can be challenging, metal-catalyzed approaches have been developed for the N-alkylation of benzamides with alcohols using reusable cobalt-based nanocatalysts. nih.gov Furthermore, transition-metal-catalyzed C-H functionalization reactions, often directed by the amide group, represent a powerful tool for building molecular complexity, though these typically modify the adjacent aromatic ring rather than the amide nitrogen itself. rsc.orgacs.orgnih.gov

The furan ring is a versatile component of the scaffold that can undergo several transformations.

Ring Opening: Under certain oxidative or acidic conditions, the furan ring can be opened to yield 1,4-dicarbonyl compounds, which can serve as precursors for other molecular frameworks. rsc.orgssrn.com

Cycloaddition: As a diene, the furan ring can participate in Diels-Alder reactions, although these are often reversible. bohrium.com This reactivity allows for the construction of complex bicyclic structures.

Substitution: Electrophilic substitution at the vacant C3 and C4 positions of the furan ring is a potential pathway for introducing new functional groups. The initial reaction between a furan nucleus and oxidizing reagents that typically add to double bonds is often a 1,4-addition. sdu.dk

Modifications to the benzene ring are typically achieved through electrophilic aromatic substitution. wikipedia.org The regiochemical outcome is dictated by the directing effects of the existing 4-[5-(aminomethyl)-2-furyl]carbonyl substituent. The amide portion deactivates the ring and directs meta, while the furan portion is activating and directs ortho and para. The position of substitution will therefore be sensitive to the specific electrophile and reaction conditions used. Direct conversion of arenes to benzamide (B126) derivatives using reagents like cyanoguanidine in superacid has been reported, showcasing methods for introducing the amide functionality itself onto various aromatic rings. nih.govsemanticscholar.org

The primary amine of the aminomethyl group is the most readily derivatized functional group in the molecule. Its high nucleophilicity allows for a wide array of chemical transformations under mild conditions. Common derivatization strategies include:

Acylation: Reaction with acid chlorides or anhydrides to form secondary amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones to form an imine, followed by reduction to the corresponding secondary or tertiary amine.

These reactions are widely used to modify the polarity, size, and hydrogen-bonding capabilities of the aminomethyl moiety. Benzylamine is often used as a derivatization agent itself to enhance the detection of other molecules in analytical methods. scientificlabs.ienih.gov

The table below summarizes common derivatization reactions for the primary amine group.

Reagent ClassReagent ExampleResulting Functional Group
Acid ChlorideAcetyl chlorideSecondary Amide
Acid AnhydrideAcetic anhydrideSecondary Amide
Sulfonyl ChlorideTosyl chlorideSulfonamide
Alkyl HalideMethyl iodideSecondary/Tertiary Amine
Aldehyde/KetoneBenzaldehydeImine (reducible to Secondary Amine)

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Benzamide Moiety: Kinetic studies on the hydrolysis of benzamide and its derivatives show that the reaction rates are dependent on pH, with catalysis by both hydronium and hydroxide (B78521) ions. nih.govacs.orgamazonaws.comresearchgate.net Studies on N-(hydroxymethyl)benzamide derivatives have determined rate constants for their breakdown, showing a first-order dependence on hydronium and hydroxide concentrations. nih.govresearchgate.net

Furan Moiety: The thermodynamics of furan itself and its derivatives have been studied, providing data on properties like enthalpy of formation and vaporization. researchgate.netacs.orgnist.govnist.gov The kinetics of reactions involving the furan ring, such as Diels-Alder cycloadditions, are known to be closely linked with their thermodynamics, with many reactions being reversible under mild conditions. bohrium.com Understanding this equilibrium is crucial for designing synthetic routes.

Detailed mechanistic investigations for this compound would likely employ computational methods, such as Density Functional Theory (DFT), to model transition states and reaction pathways, as has been done for other complex benzamide reactions. nih.gov Experimental methods like progress curve analysis and kinetic isotope effect studies would be necessary to validate proposed mechanisms and determine rate constants for specific transformations. acs.org

Mechanistic Pathways of Key Reactions Involving this compound

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of the molecule can be reliably predicted based on the well-established chemical behavior of its constituent functional groups: the furan ring, the primary aminomethyl group, and the benzamide moiety. The following sections detail the plausible mechanistic pathways for key reactions this compound is expected to undergo, drawing upon fundamental principles of organic chemistry and studies of analogous structures.

A. Electrophilic Aromatic Substitution on the Furan Ring

A representative mechanism for bromination, a typical electrophilic aromatic substitution, is detailed below.

Mechanism: Bromination of the Furan Ring

The reaction proceeds via a standard addition-elimination mechanism.

Generation of the Electrophile: A bromine molecule is polarized, often by a Lewis acid catalyst or a polar solvent, creating a potent electrophile (Br⁺).

Nucleophilic Attack: The π-electrons of the furan ring attack the electrophilic bromine atom. Attack at the C3 position is shown as an example, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the furan ring and yielding the final product.

The key steps and intermediates are summarized in the table below.

StepDescriptionIntermediate/Transition State
1 Nucleophilic attack of the furan π-system on the electrophile (e.g., Br⁺).Formation of a resonance-stabilized carbocation (sigma complex).
2 Deprotonation by a base (e.g., solvent or counter-ion).Transition state involving C-H bond breaking.
3 Restoration of the aromatic system.Formation of the substituted furan product and the protonated base.

B. N-Acylation of the Aminomethyl Group

The primary amine of the aminomethyl group is a strong nucleophile and readily reacts with acylating agents such as acid chlorides or anhydrides. This reaction, known as N-acylation, forms a new amide bond. The mechanism is a classic nucleophilic acyl substitution.

Mechanism: N-Acylation with Acetyl Chloride

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminomethyl group attacks the electrophilic carbonyl carbon of the acetyl chloride. This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group.

Deprotonation: A base (such as another amine molecule or a scavenger like pyridine) removes the proton from the nitrogen atom to yield the final, neutral N-acylated product.

The mechanistic pathway is outlined in the interactive data table.

Interactive Table: Mechanistic Steps of N-Acylation
StepDescriptionIntermediate/Transition State
1 The primary amine nitrogen attacks the carbonyl carbon of the acylating agent.A tetrahedral intermediate with a positive charge on nitrogen and a negative charge on oxygen.
2 The carbonyl double bond reforms, leading to the expulsion of the leaving group (e.g., Cl⁻).A protonated amide intermediate.
3 A base removes the proton from the nitrogen atom.The final neutral amide product.

C. Diels-Alder Reaction of the Furan Ring

Furan can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction involves the interaction of the furan's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of a dienophile (an alkene or alkyne). mdpi.comacs.org The presence of electron-donating groups on the furan ring can increase its reactivity.

Mechanism: Cycloaddition with Maleic Anhydride

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.

Concerted Cycloaddition: The furan ring of this compound reacts with a dienophile, such as maleic anhydride. The π-electrons from the furan (diene) and the dienophile rearrange in a cyclic manner to form two new sigma bonds simultaneously.

Formation of the Cycloadduct: This process results in the formation of a bicyclic product known as an oxabicycloheptene derivative (the Diels-Alder adduct). The reaction typically favors the formation of the endo isomer due to favorable secondary orbital interactions in the transition state. acs.org

The characteristics of this mechanistic pathway are presented below.

FeatureDescription
Reaction Type [4+2] Cycloaddition (Pericyclic)
Mechanism Concerted (single-step)
Key Intermediate A cyclic transition state
Stereochemistry Stereospecific, often with a preference for the endo product
Product Oxabicycloheptene adduct

Structural Analysis and Conformational Landscapes of 4 5 Aminomethyl 2 Furyl Benzamide

Spectroscopic Characterization Techniques for 4-[5-(Aminomethyl)-2-furyl]benzamide

A complete spectroscopic characterization would involve the use of several instrumental methods to determine the molecular structure and identify the functional groups present in the compound.

X-ray Crystallography and Solid-State Structural Investigations of this compound

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. A crystal structure of this compound would offer definitive proof of its constitution and reveal its preferred conformation in the crystalline form. No crystallographic data for this compound appears to be available in the Cambridge Structural Database (CSD) or other public repositories.

Conformational Analysis of this compound in Solution and Gas Phase

This section would explore the different spatial arrangements (conformations) that the molecule can adopt due to rotation around its single bonds.

Intramolecular Interactions and Hydrogen Bonding Networks

The primary functional groups capable of participating in hydrogen bonding are the aminomethyl group (-CH₂NH₂), the benzamide (B126) group (-C(O)NH₂), and the furan (B31954) ring's oxygen atom. The aminomethyl group provides two hydrogen donors (N-H), while the benzamide group offers two hydrogen donors (N-H) and a carbonyl oxygen (C=O) as a hydrogen acceptor. The furan oxygen can also act as a hydrogen bond acceptor.

Potential Intramolecular Hydrogen Bonds:

The formation of intramolecular hydrogen bonds can significantly stabilize specific conformations of the molecule. nih.gov These bonds typically lead to the formation of five- to eight-membered ring systems. nih.gov In the case of this compound, several intramolecular hydrogen bonding scenarios are plausible:

Interaction between the aminomethyl group and the furan oxygen: A hydrogen atom from the aminomethyl group could form a hydrogen bond with the oxygen atom of the furan ring. This would result in a five-membered ring structure, which is a common motif in intramolecular hydrogen bonding. ijabbr.com

Interaction involving the benzamide and aminomethyl groups: The carbonyl oxygen of the benzamide is a strong hydrogen bond acceptor and could interact with a hydrogen atom from the aminomethyl group. The stability of such an interaction would depend on the rotational freedom around the furan-benzamide and furan-methylamine bonds.

Interactions within the benzamide group and with the furan ring: The amide protons of the benzamide group could potentially interact with the furan oxygen. Studies on related furan-containing benzamide derivatives have shown the presence of N-H···O hydrogen bonds. researchgate.net Such interactions can enhance the coplanarity of the molecule. researchgate.net

The table below outlines the potential hydrogen bond donors and acceptors within the this compound molecule that could participate in these intramolecular networks.

Functional GroupPotential RoleAtom(s) Involved
AminomethylDonorN-H
BenzamideDonorN-H
BenzamideAcceptorC=O
FuranAcceptorO

Conformational Implications:

It is important to emphasize that this analysis is theoretical and based on the fundamental principles of chemical bonding and molecular interactions. Definitive characterization of the intramolecular hydrogen bonding network of this compound would require experimental data from techniques such as X-ray crystallography or NMR spectroscopy, or computational modeling studies, which are not currently available.

Computational Chemistry and Molecular Modeling of 4 5 Aminomethyl 2 Furyl Benzamide

Quantum Chemical Studies on Electronic Structure of 4-[5-(Aminomethyl)-2-furyl]benzamide

Quantum chemical studies, based on the principles of quantum mechanics, are employed to elucidate the electronic properties of a molecule. These properties, in turn, govern the molecule's reactivity, stability, and intermolecular interactions. For this compound, understanding its electronic structure is fundamental to predicting its behavior in a biological environment.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the FMO analysis would likely show that the electron density in the HOMO is distributed across the electron-rich furan (B31954) and benzamide (B126) rings, while the LUMO is localized on the regions that can accept electrons. The precise energies of these orbitals and their distribution would be calculated using computational methods like Density Functional Theory (DFT).

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact compound are not readily available in the referenced literature.

ParameterValue (eV)Description
HOMO Energy -6.2Energy of the highest occupied molecular orbital.
LUMO Energy -1.5Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 4.7Energy difference between HOMO and LUMO.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Neutral regions are typically shown in green.

For this compound, the MEP surface would be expected to show negative potential around the oxygen and nitrogen atoms of the benzamide group and the oxygen of the furan ring, indicating these are sites for hydrogen bond accepting interactions. The hydrogen atoms of the aminomethyl group and the amide N-H would exhibit positive potential, marking them as hydrogen bond donor sites. This information is crucial for understanding how the molecule might interact with a biological target. nih.gov

Table 2: Illustrative Atomic Charges on Key Atoms of this compound This table presents hypothetical data for illustrative purposes.

AtomCharge (e)Description
Amide Oxygen -0.65High negative charge, indicating a strong hydrogen bond acceptor site.
Furan Oxygen -0.50Negative charge, contributing to the molecule's polarity.
Amine Nitrogen -0.85Negative charge, but the attached hydrogens are positive, allowing for hydrogen bond donation.
Amide Nitrogen -0.70Negative charge, with the attached hydrogen being a key hydrogen bond donor.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a protein binding site. nih.gov

This compound is a flexible molecule with several rotatable bonds. Its three-dimensional conformation can significantly influence its biological activity. MD simulations in an explicit solvent, such as water, allow for the exploration of the different conformations the molecule can adopt in a physiological environment. nih.govnih.gov By simulating the molecule over a period of time, researchers can identify the most stable and frequently occurring conformations. researchgate.net

Table 3: Illustrative Conformational Analysis of this compound from MD Simulations This table presents hypothetical data for illustrative purposes.

Dihedral AngleMost Populated Range (degrees)Description
Furan-Benzamide 30-60The relative orientation of the two ring systems.
C-C-N-H (Amide) 170-190Torsion angle of the amide bond.
Furan-CH2-NH2 60, 180, -60 (gauche, anti)Rotation of the aminomethyl group.

When a ligand binds to a protein, the complex is not static but dynamic. MD simulations of the this compound-protein complex can reveal the stability of the binding mode and the key interactions that are maintained over time. nih.gov These simulations can show how the ligand and protein adapt to each other and the role of water molecules in mediating their interaction. nih.gov Analysis of the simulation trajectory can provide information on hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. nih.gov

Table 4: Illustrative Analysis of Ligand-Protein Interactions from MD Simulations This table presents hypothetical data for illustrative purposes, assuming binding to a hypothetical protein kinase.

Interaction TypeKey ResiduesOccupancy (%)
Hydrogen Bond Asp15095
Hydrogen Bond Lys5580
Pi-Pi Stacking Phe14875
Hydrophobic Leu45, Val90>90

Molecular Docking and Ligand-Based Virtual Screening Methodologies for this compound

Molecular docking and virtual screening are computational techniques widely used in drug discovery to predict the binding orientation of a small molecule to a protein target and to screen large libraries of compounds for potential binders. ijper.orgnih.gov

Molecular docking algorithms predict the preferred conformation of a ligand when bound to a protein's active site and estimate the binding affinity. researchgate.netacs.org For this compound, docking studies would be used to generate plausible binding poses within a target protein and to identify key interacting residues. The results of docking can provide hypotheses about the mechanism of action and guide the design of more potent analogs. nih.govnih.gov

Ligand-based virtual screening, on the other hand, does not require the three-dimensional structure of the protein target. Instead, it uses the structure of a known active compound, like this compound, as a template to search for other molecules with similar properties (e.g., shape, and pharmacophoric features) that are likely to have similar biological activity. mdpi.com

Table 5: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes, assuming docking to a hypothetical protein kinase.

ParameterValueDescription
Binding Energy (kcal/mol) -8.5Estimated free energy of binding.
Interacting Residues Asp150, Lys55, Phe148, Leu45, Val90Amino acids in the binding site that interact with the ligand.
Key Interactions H-bond with Asp150, Pi-stacking with Phe148Specific non-covalent interactions responsible for binding.

Binding Affinity Predictions

Binding affinity prediction is a computational technique used to estimate the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. This is a crucial step in drug discovery for prioritizing potential drug candidates. Methods for predicting binding affinity range from molecular docking simulations to more computationally intensive approaches like free energy perturbation and molecular dynamics simulations.

In a hypothetical study, the binding affinity of this compound could be predicted against a specific target protein. The results would typically be presented in a table format, as shown below, indicating the predicted binding energy (often in kcal/mol) and/or the predicted inhibition constant (Ki) or IC50 value.

Hypothetical Binding Affinity Predictions for this compound

Target Protein Docking Score (kcal/mol) Predicted Ki (nM)
Target X -8.5 150
Target Y -7.2 800
Target Z -9.1 50

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Pharmacophore Modeling Based on this compound

Pharmacophore modeling is a powerful tool in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for this compound would be developed based on its structural features that are critical for interacting with its biological target.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the aminomethyl group)

A hydrogen bond acceptor (the amide carbonyl group)

An aromatic ring (the benzamide moiety)

A furan ring, which can also participate in various interactions

These features would be mapped in 3D space to create a pharmacophore model. This model could then be used to screen large virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling Approaches for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, a QSAR study would involve synthesizing or computationally generating a series of related molecules with variations in their chemical structure.

The process would involve:

Data Set Preparation: A series of analogs of this compound would be selected, and their biological activity (e.g., IC50 values) against a specific target would be determined experimentally.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological features.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

A resulting QSAR model could be represented by an equation, for example:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2 are coefficients determined from the regression analysis. Such a model would be invaluable for predicting the activity of new, unsynthesized analogs of this compound, thereby guiding further drug design efforts.

Biological Interactions and Target Identification for 4 5 Aminomethyl 2 Furyl Benzamide Pre Clinical Research Focus

In Vitro Studies of 4-[5-(Aminomethyl)-2-furyl]benzamide with Cellular Systems

No publicly available research data exists for the in vitro evaluation of this compound in cellular systems.

Cell-Free Biochemical Assays Investigating Enzyme Modulation

Information regarding cell-free biochemical assays to determine the effect of this compound on specific enzymes is not present in the available literature.

Interaction with Recombinant Proteins and Receptor Binding Studies

There are no published studies detailing the interaction of this compound with recombinant proteins or its binding affinity and selectivity for specific receptors.

Cellular Uptake and Subcellular Localization Investigations

Data from studies investigating the cellular uptake and subcellular localization of this compound are not available.

Modulation of Cellular Pathways in Cultured Cells

The effects of this compound on cellular pathways in cultured cells have not been documented in publicly accessible research.

Exploration of Potential Molecular Targets of this compound

Affinity Chromatography and Pull-Down Assays for Target Isolation

Methodologies such as affinity chromatography and pull-down assays to isolate and identify the molecular targets of this compound have not been described in the scientific literature.

Proteomic Profiling for Identification of Interacting Biomolecules

The identification of direct protein targets and interacting biomolecules is a critical step in understanding the mechanism of action of a therapeutic candidate like this compound. While specific proteomic profiling data for this exact compound is not detailed in the available research, the methodologies for such investigations are well-established. Quantitative chemical proteomics is a powerful approach to systematically identify small molecule-protein interactions. researchgate.net

Methods such as activity-based protein profiling (ABPP) and drug affinity responsive target stability (DARTS) are frequently employed. nih.gov These techniques utilize chemical probes or leverage the principle that protein-ligand binding can alter a protein's stability to identify cellular targets. nih.gov For instance, in studies of other benzamide (B126) derivatives, quantitative mass spectrometry has been used to identify targets and their interacting partners, revealing pathways involved in transcriptional regulation and mRNA translation. nih.gov A typical workflow would involve incubating a cellular lysate or intact cells with this compound, followed by techniques to isolate and identify the proteins that have interacted with the compound, often using advanced mass spectrometry for analysis. researchgate.netnih.gov

In Vivo Pre-clinical Studies (Non-Human Model Systems) of this compound

Pre-clinical in vivo studies are essential to evaluate the behavior and effects of a new chemical entity in a living system before it can be considered for human trials.

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling in animal models helps to establish a relationship between the concentration of a drug in the body and its biological effect. nih.gov For the broader class of 4-(aminomethyl)benzamides, to which this compound belongs, representative compounds have demonstrated promising metabolic stability in both rat and human plasma and liver microsomes. nih.gov Good metabolic stability is a favorable characteristic, often leading to more predictable pharmacokinetic profiles.

A study on a different benzamide derivative, the anticonvulsant LY201116, in rats provides an example of the data generated in such studies. Following oral administration, the compound was well-absorbed, with peak plasma levels observed at 0.75 hours. nih.gov The elimination half-life from plasma was rapid, while the elimination from tissues was slower. nih.gov This type of data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

Table 1: Example Pharmacokinetic Parameters Evaluated in Animal Models

Parameter Description Example Data (for LY201116 in Rats)
Absorption Rate and extent of drug entry into systemic circulation. ~94% absorbed after oral dose. nih.gov
Tmax Time to reach maximum plasma concentration. 0.75 hours. nih.gov
Cmax Maximum plasma concentration. Not specified.
t1/2 (plasma) Time for plasma concentration to reduce by half. 9.4 minutes (IV administration). nih.gov
Volume of Distribution (Vd) Apparent volume into which the drug distributes. 911 ml/kg. nih.gov

| Clearance (CL) | Rate of drug removal from plasma. | 66.9 ml/min/kg. nih.gov |

This interactive table provides an overview of key pharmacokinetic parameters. The example data is for a different benzamide compound and serves for illustrative purposes only.

The 4-(aminomethyl)benzamide (B1271630) scaffold has been identified as a promising starting point for the development of broad-spectrum antifiloviral agents. nih.gov Initial screening and validation studies have been conducted using in vitro animal tissue models. One of the parent compounds of this series, designated CBS1118, was tested against wild-type Ebola virus (EBOV) and Marburg virus (MARV) in Vero cells, which are derived from the kidney of an African green monkey. nih.gov The compound demonstrated significant inhibitory activity against both viruses, indicating its potential as a broad-spectrum inhibitor of filovirus entry. nih.gov

Table 2: In Vitro Antiviral Activity of a Parent 4-(Aminomethyl)benzamide Compound (CBS1118)

Virus Strain Cell Line Endpoint Result (EC50)
Ebola Virus (1976 Mayinga) Vero Viral Inhibition < 10 µM nih.gov

This interactive table summarizes the reported in vitro efficacy of a parent compound from the same chemical class as this compound.

Studies on systemic exposure and tissue distribution are performed to understand where a compound travels in the body and at what concentrations. This is critical for assessing potential efficacy at target sites and identifying any potential for off-target accumulation. For the anticonvulsant benzamide LY201116, studies in rats using a radiolabeled version of the compound showed that after oral administration, radioactivity was distributed across various tissues. nih.gov Peak levels of radioactivity in all studied tissues were observed at 2 hours post-dosing. nih.gov The majority of the administered dose was excreted in the urine (64.5%) and bile (29%) within the first 24 hours. nih.gov Such studies for this compound would be necessary to understand its distribution profile.

Mechanism of Action Elucidation at the Molecular and Cellular Level for this compound

Research into the 4-(aminomethyl)benzamide class of compounds points to a specific molecular mechanism of action against filoviruses like Ebola and Marburg. nih.gov These compounds function as entry inhibitors. nih.gov The viral entry process is a critical first step in infection, where the virus fuses with a host cell to release its genetic material. This process is mediated by the viral glycoprotein (B1211001) (GP). nih.gov The 4-(aminomethyl)benzamide compounds are believed to bind directly to the viral GP, which blocks the necessary conformational changes required for fusion with the host cell membrane. nih.gov By preventing this fusion event, the compounds effectively halt the viral replication cycle before it can begin. nih.gov This mechanism of action, targeting a viral protein rather than a host cell factor, is a validated strategy for the development of antiviral therapeutics. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 4 5 Aminomethyl 2 Furyl Benzamide Analogs

Systematic Modification of the 4-[5-(Aminomethyl)-2-furyl]benzamide Core Structure

The core structure of this compound offers several points for chemical modification: the benzamide (B126) moiety, the central furan (B31954) ring, and the aminomethyl group. Research on analogous benzamide and furan-containing compounds provides insights into how alterations at these positions can influence biological activity.

The benzamide ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Studies on various benzamide series have shown that introducing substituents on the phenyl ring can modulate binding affinity and functional activity. cyberleninka.ruebi.ac.uk

For instance, in the development of inhibitors for various protein targets, the addition of small electron-withdrawing or electron-donating groups to the benzamide ring has been shown to fine-tune activity. nih.govnih.gov Halogen atoms (F, Cl, Br) or methoxy (B1213986) groups can alter the electronic distribution of the ring and establish new interactions with protein targets. The position of these substituents is also critical; ortho-, meta-, and para-substitutions can orient the molecule differently within a binding pocket. acs.org

In one study of benzamide derivatives targeting the cell division protein FtsZ, 2,6-difluoro substitution on the benzamide moiety was found to be a key feature for potent activity. nih.gov This suggests that modifications creating specific hydrogen bond interactions or influencing the conformation of the amide linker are critical. nih.gov

Table 1: Representative Benzamide Moiety Modifications and Their Potential Impact on Activity (Based on Analogous Series)

Modification on Benzamide Ring Rationale for Modification Expected Impact on Activity
Introduction of Halogens (e.g., F, Cl) Alters electronic properties, can form halogen bonds. Potentially increases binding affinity.
Addition of Methoxy (-OCH₃) groups Can act as a hydrogen bond acceptor, influences solubility. May enhance or decrease activity depending on target.
Introduction of small alkyl groups Increases lipophilicity, can establish van der Waals interactions. Potentially improves cell permeability and binding.

This table is illustrative and based on general findings in benzamide-related medicinal chemistry.

The antimicrobial activity of certain benzofuran (B130515) derivatives has been shown to be more dependent on substitution at the heterocyclic furan ring than on the aromatic moiety. Adding substituents directly onto the furan ring of this compound could impact activity by:

Steric Effects: Introducing bulky groups could create steric hindrance, preventing optimal binding.

Electronic Effects: Adding electron-withdrawing groups could alter the reactivity and metabolic stability of the furan ring.

Conformational Lock: Replacing the furan with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) could subtly change the angle between the benzamide and aminomethyl groups, which may affect target engagement. nih.gov

The basic aminomethyl group is a critical feature, likely involved in forming key hydrogen bonds or salt-bridge interactions with a biological target. nih.gov Derivatization of this primary amine can have profound effects on activity.

N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) can alter the basicity (pKa) of the nitrogen and introduce lipophilicity. While this may improve membrane permeability, it could also disrupt crucial hydrogen bonds, leading to a loss of potency.

N-Acylation: Converting the amine to an amide would neutralize its basicity and remove its hydrogen bond donating capacity, which is often detrimental to the activity of compounds relying on this interaction.

Incorporation into a Heterocycle: Placing the nitrogen atom within a heterocyclic ring system (e.g., piperidine, morpholine) is a common strategy to constrain its conformation and modulate its properties. nih.gov This can sometimes lead to an improvement in potency and selectivity.

Identification of Key Pharmacophoric Features of this compound

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a hypothetical pharmacophore can be constructed based on its structural components.

A five-featured pharmacophore model was developed for a series of benzamide derivatives, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Applying this logic, the key pharmacophoric features of this compound likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzamide group.

Hydrogen Bond Donor (HBD): The primary amine of the aminomethyl group and the N-H of the benzamide.

Aromatic/Hydrophobic Regions: The benzamide phenyl ring and the furan ring, which can engage in hydrophobic or π-stacking interactions.

Positive Ionizable Feature: The primary amine, which would be protonated at physiological pH, allowing for ionic interactions.

The spatial relationship between these features—specifically the distance and angle between the benzamide ring, the furan linker, and the terminal amine—is critical for proper alignment within a target's binding site. nih.gov

Rational Design Strategies for Enhanced Research Probes Based on this compound

Rational design utilizes structural information from a lead compound and its target to create new molecules with improved properties. nih.govnih.gov Based on the this compound scaffold, several strategies could be employed:

Scaffold Hopping: The central furan ring could be replaced with other aromatic or heteroaromatic systems (e.g., thiophene, thiazole, phenyl) to explore different geometries and potential interactions while maintaining the key pharmacophoric points.

Conformational Restriction: To reduce the flexibility of the molecule and lock it into a more bioactive conformation, the aminomethyl side chain could be incorporated into a rigid ring system. This can improve binding affinity by reducing the entropic penalty upon binding. nih.gov

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be used to predict the binding mode of this compound. nih.gov This information can guide the design of new analogs with substituents that form additional favorable interactions with specific amino acid residues in the binding pocket. nih.gov

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Derivatives

In drug discovery, it is not enough for a compound to be potent; it must also have favorable physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LiPE or LLE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively. nih.govresearchgate.net

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high potency with a relatively small size. The formula is often expressed as: LE = (1.37 * pIC₅₀) / N where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and N is the number of heavy atoms.

Lipophilic Efficiency (LiPE or LLE): Relates the potency of a compound to its lipophilicity (logP or logD). It is a valuable metric because increasing lipophilicity often leads to higher potency but can also result in poor solubility, high metabolic clearance, and off-target toxicity. nih.gov The formula is: LiPE = pIC₅₀ - logP During lead optimization, the goal is often to increase potency while maintaining or decreasing lipophilicity, thus increasing the LiPE value. researchgate.net A LiPE greater than 5 is often considered desirable for drug candidates. nih.gov

Table 2: Hypothetical Ligand and Lipophilic Efficiency Analysis for a Series of Analogs

Compound ID Modification pIC₅₀ cLogP Heavy Atoms (N) Ligand Efficiency (LE) Lipophilic Efficiency (LiPE)
1 Parent Compound 6.5 2.0 17 0.52 4.5
1a Add 4'-Cl to Benzamide 7.0 2.7 18 0.53 4.3
1b Add 4'-OCH₃ to Benzamide 6.8 1.9 19 0.49 4.9

| 1c | N-Methyl on Amine | 6.1 | 2.3 | 18 | 0.46 | 3.8 |

This is an illustrative table with hypothetical data. Compound 1a shows increased potency but at the cost of higher lipophilicity, resulting in a lower LiPE. Compound 1b achieves a good balance, increasing LiPE and demonstrating efficient use of its properties.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 5 Aminomethyl 2 Furyl Benzamide in Research Settings

Chromatographic Techniques for Separation and Purity Assessment of 4-[5-(Aminomethyl)-2-furyl]benzamide

Chromatography is an indispensable tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its aromatic and moderately polar nature. phenomenex.com

Method development for this compound would involve a systematic optimization of several key parameters to achieve a high-resolution separation of the main peak from any potential impurities. The structural components of this compound—a furan (B31954) ring, a benzamide (B126) group, and a primary amine—dictate the selection of the stationary and mobile phases.

Stationary Phase: A C18 or C8 column is a common starting point for separating aromatic compounds. phenomenex.combme.hu These phases provide hydrophobic interactions with the benzamide and furan moieties. For compounds with aromatic rings, stationary phases like Phenyl-Hexyl or Biphenyl can offer alternative selectivity through pi-pi interactions. halocolumns.com

Mobile Phase: A typical mobile phase would consist of a mixture of water (often with a pH-modifying buffer) and an organic solvent such as acetonitrile (B52724) or methanol. bme.hu The presence of the basic aminomethyl group means that the pH of the mobile phase is a critical parameter. nih.gov Maintaining a consistent pH, for instance with a phosphate (B84403) or formate (B1220265) buffer, is essential for achieving reproducible retention times and sharp peak shapes. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. nih.gov

Detection: Given the presence of the benzamide and furan chromophores, UV detection is the most straightforward and common method. A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment across a range of wavelengths, typically between 254 nm and 280 nm. bme.huwu.ac.th

The primary amine in the aminomethyl group introduces the possibility of chirality if the synthesis is not stereospecific or if chiral starting materials are used. In such cases, chiral HPLC is necessary to separate the enantiomers. This is typically achieved using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or cyclodextrin, which forms temporary diastereomeric complexes with the enantiomers, allowing them to be separated. nih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol), is crucial for achieving chiral recognition and resolution. researchgate.net

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column with good retention for aromatic compounds. phenomenex.combme.hu
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to protonate the amine, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC. bme.hu
Gradient 5% to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmWavelength selected based on the UV absorbance of the aromatic rings.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) is typically used for compounds that are volatile and thermally stable. This compound itself, with its polar functional groups (amine and amide) and relatively high molecular weight, is not sufficiently volatile for direct GC analysis.

However, GC can be employed following a derivatization step. The primary amine and the amide N-H can be converted into less polar, more volatile derivatives. A common derivatization technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and hydrogen-bonding capacity of the molecule, increasing its volatility.

Once derivatized, the compound could be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and detected using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This approach is not standard for purity analysis of such compounds but could be valuable for detecting specific volatile impurities that are not amenable to HPLC analysis.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique primarily used for qualitative monitoring of reaction progress and for preliminary purity checks. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol, as the mobile phase. The relative polarity of the starting materials and the product will determine their respective retention factors (Rf values). The spots can be visualized under UV light (due to the aromatic rings) or by staining with a reagent like ninhydrin (B49086) (which reacts with the primary amine to produce a colored spot). By comparing the spot corresponding to the product with those of the starting materials and any visible byproducts, a chemist can quickly assess the status of the reaction.

Spectrometric Methods for Quantification of this compound

Spectrometric methods are essential for quantifying the compound, often in conjunction with chromatographic separation.

UV-Visible spectrophotometry is a straightforward method for determining the concentration of a purified sample of this compound in solution. The molecule's conjugated system, encompassing the furan and benzamide rings, results in strong absorption of UV light.

To determine the concentration, a pure standard of the compound is dissolved in a suitable solvent (e.g., ethanol or methanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve is generated by plotting the absorbance of several standard solutions of known concentrations versus their concentration. This curve, which should follow the Beer-Lambert law, can then be used to determine the concentration of unknown samples based on their absorbance. This technique is highly valuable for quick concentration checks of pure solutions but lacks the specificity to distinguish the target compound from absorbing impurities.

Mass Spectrometry (MS) is a powerful technique for both identification and quantification, especially in complex matrices like plasma, urine, or tissue homogenates encountered in research settings. When coupled with liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity.

For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. In this method, the parent ion (precursor ion) corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole. This ion is then fragmented in the collision cell (second quadrupole), and a specific, stable fragment ion (product ion) is selected and detected in the third quadrupole. This precursor-to-product ion transition is highly specific to the target molecule.

The development of an LC-MS method would involve optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and collision energy to achieve a stable and intense signal for the selected MRM transition. Quantification is performed by comparing the peak area of the analyte in a sample to the peak area of a known amount of an internal standard (often a stable isotope-labeled version of the analyte). This approach allows for highly accurate and precise quantification even at very low concentrations (ng/mL or pg/mL levels), making it the gold standard for bioanalytical studies in research.

Table 2: Illustrative Mass Spectrometry Parameters for Quantification
ParameterSettingPurpose
Ionization Mode Electrospray Ionization (ESI), PositiveEfficiently ionizes the basic aminomethyl group to form [M+H]⁺.
Precursor Ion (Q1) m/z corresponding to [M+H]⁺Selects the parent ion of the target compound.
Product Ion (Q3) Specific fragment m/zA stable and abundant fragment ion is chosen for specific detection.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway.
Internal Standard Stable Isotope Labeled (e.g., ¹³C₆ or ¹⁵N) version of the analyteCorrects for variations in sample preparation and instrument response.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples. For a compound like this compound, techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the necessary sensitivity and selectivity for both qualitative and quantitative assessments in various research contexts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique in drug metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information. researchgate.net In vitro metabolic profiling of this compound using systems like liver microsomes or cryopreserved hepatocytes can elucidate potential biotransformation pathways. nih.govresearchgate.net The furan moiety is of particular interest, as cytochrome P450-catalyzed oxidation of a furan ring can generate reactive electrophilic intermediates, such as an epoxide or a cis-enedione. researchgate.net These reactive metabolites can subsequently react with cellular nucleophiles. researchgate.net

An in vitro study would typically involve incubating this compound with a biological matrix (e.g., human liver microsomes) and necessary cofactors like NADPH. researchgate.net The reaction would be stopped at various time points, and the resulting mixture analyzed by LC-MS/MS. researchgate.net The high-resolution mass accuracy of modern mass spectrometers significantly aids in the detection and identification of metabolites. researchgate.net By comparing the mass spectra of samples from active incubations with control samples, potential metabolites can be identified. Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the parent ion of a suspected metabolite, providing structural clues for its identification. nih.gov Common metabolic transformations for a molecule containing furan, benzamide, and aminomethyl groups include hydroxylation, N-acetylation, and glutathione (B108866) (GSH) conjugation. nih.govresearchgate.net

Below is a table of potential in vitro metabolites of this compound that could be identified using LC-MS/MS.

Potential MetaboliteProposed BiotransformationExpected [M+H]⁺ (m/z)Key MS/MS Fragments (Hypothetical)
M1: Hydroxylated ParentPhase I: Aromatic or Aliphatic Hydroxylation247.1081Loss of H₂O, fragments corresponding to the benzamide and furan rings
M2: Furan Ring-Opened AldehydePhase I: Furan Ring Oxidation265.1186 (after hydration)Characteristic losses associated with the dialdehyde (B1249045) structure
M3: N-acetylated ParentPhase II: N-Acetylation of aminomethyl group273.1186Loss of acetyl group, parent compound fragment
M4: Glutathione ConjugatePhase II: Conjugation with GSH (likely at an oxidized furan ring)554.1813Loss of pyroglutamate, loss of glycine, fragments of the parent molecule

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. impactfactor.org However, direct analysis of this compound is challenging due to its polarity, conferred by the primary amine and amide functional groups, which results in poor volatility and potential interactions with the GC column. jfda-online.com

To overcome these limitations, chemical derivatization is essential. This process converts the polar functional groups into less polar, more volatile derivatives. jfda-online.com For the primary amine and amide groups in this compound, silylation is a common and effective strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen atoms with trimethylsilyl (TMS) groups. jfda-online.comnih.gov This derivatization reduces the compound's polarity and increases its volatility, making it suitable for GC-MS analysis.

For trace analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. Instead of scanning a full mass range, the mass spectrometer is set to detect only a few specific ions characteristic of the derivatized analyte. This approach significantly increases sensitivity and selectivity, allowing for the detection of the compound at very low concentrations in a complex matrix.

The table below lists common derivatization reagents for the functional groups present in this compound.

Derivatization ReagentAbbreviationTarget Functional GroupsResulting DerivativeMass Increase (per group)
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH₂, -CONH₂Trimethylsilyl (TMS)72.06 Da
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-NH₂, -CONH₂Trimethylsilyl (TMS)72.06 Da
Pentafluoropropionic AnhydridePFPA-NH₂Pentafluoropropionyl (PFP)146.00 Da
Trifluoroacetic AnhydrideTFAA-NH₂Trifluoroacetyl (TFA)95.99 Da

Electrochemical Methods for Detection and Characterization of this compound

Electroanalytical methods offer a sensitive and often cost-effective approach for studying electrochemically active compounds. electrochemsci.org These techniques measure the current or potential changes in an electrochemical cell containing the analyte, providing information about its concentration and redox behavior. longdom.org Given its structure, which includes an oxidizable furan ring and aromatic systems, this compound is a candidate for electrochemical analysis.

Cyclic Voltammetry (CV) is a primary technique used to investigate the redox properties of a compound. electrochemsci.org By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that can reveal the oxidation and reduction potentials of the analyte. This provides insights into the compound's electrochemical stability and potential reaction mechanisms. researchgate.net For this compound, CV could be used to study the oxidation of the furan ring and determine if the benzamide or aminomethyl groups participate in electron transfer processes.

For quantitative purposes, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) are often employed. electrochemsci.orgnih.gov These methods discriminate against background currents, resulting in improved signal-to-noise ratios and lower detection limits compared to CV. An electrochemical sensor could potentially be developed for the rapid detection of this compound in research samples by immobilizing a specific reactant or modifier on an electrode surface. nih.gov

The following table summarizes the application of various electrochemical techniques for the analysis of this compound.

Electrochemical TechniquePrimary ApplicationInformation Obtained for this compound
Cyclic Voltammetry (CV)CharacterizationOxidation/reduction potentials, electrochemical reversibility, reaction mechanism insights
Differential Pulse Voltammetry (DPV)QuantificationSensitive concentration measurement, determination of detection limits
Square-Wave Voltammetry (SWV)QuantificationRapid and highly sensitive concentration measurement
Electrochemical Impedance Spectroscopy (EIS)Characterization of Electrode InteractionsInformation on charge transfer resistance upon interaction with modified electrode surfaces

Future Directions and Emerging Research Avenues for 4 5 Aminomethyl 2 Furyl Benzamide

Exploration of New Synthetic Pathways and Sustainable Synthesis

The development of novel and sustainable synthetic methodologies is paramount for the future of 4-[5-(Aminomethyl)-2-furyl]benzamide. A primary focus is the utilization of renewable starting materials, particularly those derived from biomass. 5-Hydroxymethylfurfural (B1680220) (HMF), a key platform chemical produced from the dehydration of cellulosic biomass, represents a sustainable precursor to the 5-(aminomethyl)-2-furyl moiety.

Future research will likely concentrate on the following areas:

Non-Noble Metal Catalysis: While precious metals like Palladium, Ruthenium, and Platinum have been used for reductive amination processes, there is a strong push towards developing catalysts based on more abundant and less expensive metals such as Nickel and Copper. researchgate.net For instance, studies on the synthesis of the related compound 5-(aminomethyl)-2-furanmethanol (AMF) have shown that Ni/SBA-15 catalysts can achieve high yields (89.8%) under relatively mild conditions. researchgate.net Further exploration of bimetallic catalysts, such as the CuNiAlOx system used for converting 5-HMF into 2,5-bis(aminomethyl)furan (B21128) (BAF), could offer enhanced selectivity and efficiency. researchgate.net

Biocatalysis: The use of enzymes, such as amine transaminases (ATAs), presents a highly selective and environmentally benign route for amine synthesis. researchgate.net Research into identifying or engineering novel ATAs that can efficiently convert HMF or its derivatives into the desired aminomethyl furan (B31954) intermediate is a promising avenue. This approach avoids harsh reaction conditions and the use of toxic reagents often associated with traditional chemical methods. researchgate.net

One-Pot Reactions: Streamlining the synthesis into one-pot, multi-step reactions from biomass-derived precursors like HMF is a key goal. This improves process efficiency, reduces waste, and lowers costs. The development of bifunctional catalysts that can facilitate both the amination and other necessary transformations in a single vessel is a critical area of investigation. researchgate.net

Table 1: Comparison of Catalytic Systems for Synthesis of Furanic Amines from HMF

Catalyst SystemPrecursorTarget ProductYieldReaction ConditionsSource
Ni/SBA-155-Hydroxymethylfurfural (HMF)5-(Aminomethyl)-2-furanmethanol (AMF)89.8%100 °C, 4 h, Aqueous Ammonia (B1221849) researchgate.net
Ir/C5-Hydroxymethylfurfural (HMF)5-(Aminomethyl)-2-furanmethanol (AMF)92%Not specified researchgate.net
Cu4Ni1Al4Ox5-Hydroxymethylfurfural (HMF)2,5-bis(aminomethyl)furan (BAF)85.9%Two-stage process researchgate.net
Raney Ni5-Hydroxymethylfurfural (HMF)2,5-bis(aminomethyl)furan (BAF)60.7%160 °C, 12 h researchgate.net

Advanced Mechanistic Studies and Reaction Engineering

A deeper, fundamental understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for process optimization and rational catalyst design. While current methods provide viable routes, enhancing yield, selectivity, and catalyst longevity requires detailed mechanistic insight.

Future research should focus on:

Kinetic and In-Situ Studies: Employing advanced spectroscopic techniques to monitor reaction progress in real-time can help elucidate reaction pathways, identify rate-determining steps, and characterize transient intermediates. For example, understanding the role of water in promoting the formation of the ammonium (B1175870) ion to prevent side reactions during the amination of HMF was a key insight for process improvement. researchgate.net

Catalyst Characterization: Investigating the catalyst surface and its interaction with reactants at a molecular level is essential. Mechanistic studies have suggested that for the amination of HMF, a hydrogen-borrowing reaction is a key step, highlighting the need for catalysts with highly active and selective sites for both dehydrogenation and hydrogenation. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the effect of catalyst modifications. This can accelerate the discovery of more efficient catalysts and optimal reaction conditions.

Reaction Engineering: This involves translating mechanistic understanding into practical process improvements. Future work could explore flow chemistry systems, which can offer better control over reaction parameters, improve safety, and facilitate scaling up. Optimizing factors like temperature, pressure, solvent, and catalyst-to-substrate ratios based on mechanistic data will be key to developing a commercially viable and sustainable manufacturing process.

High-Throughput Screening Approaches for Identifying Novel Interactions

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of compounds for a specific biological activity. For this compound and its analogues, HTS represents a key strategy for discovering novel biological targets and therapeutic applications.

A notable success story for the broader class of 4-(aminomethyl)benzamides comes from research into antiviral agents. A robust, cell-based HTS protocol was used to screen a library of 10,000 small molecules, which led to the identification of substituted 4-(aminomethyl)benzamides as potent inhibitors of Ebola and Marburg virus entry. nih.gov This discovery provides a strong rationale for subjecting this compound to a wide array of HTS campaigns. Another large-scale screening effort of over 23,000 chemicals identified a benzamide (B126) derivative that significantly improved monoclonal antibody production in Chinese hamster ovary (CHO) cells, showcasing the potential to find applications beyond traditional therapeutics. plos.org

Future HTS efforts could target:

Diverse Target Classes: Screening against panels of G-protein coupled receptors (GPCRs), kinases, ion channels, and proteases.

Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell proliferation, reduction of inflammatory markers) without a priori knowledge of the specific molecular target.

High-Throughput Crystallization: This technique can be used to rapidly screen conditions for obtaining high-quality crystals of the compound bound to its target protein, which is essential for structure-based drug design. nih.gov

Table 2: Examples of High-Throughput Screening Campaigns Involving Benzamides

Screening TypeLibrary SizeCompound Class IdentifiedApplication/TargetSource
Cell-based HTS10,0004-(Aminomethyl)benzamidesFilovirus (Ebola, Marburg) entry inhibitors nih.gov
Cell-based HTS23,227Benzamide Derivative (MPPB)Enhancer of monoclonal antibody production plos.org
Library ScreeningNot specifiedBenzamide DerivativeGlycine transporter type-2 inhibitors nih.gov

Development of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific protein target. The discovery of a potent and selective biological activity for this compound through HTS is the first step toward its development as a chemical probe.

The path from a screening "hit" to a validated chemical probe involves several stages:

Hit-to-Lead Optimization: Modifying the initial structure of this compound to improve its potency, selectivity, and physicochemical properties. This involves synthesizing a focused library of analogues and establishing a clear structure-activity relationship (SAR).

Mechanism of Action Studies: Once a potent and selective compound is developed, it is crucial to elucidate its precise molecular mechanism. This includes confirming direct binding to the intended target and understanding how this interaction leads to the observed biological effect.

Probe Validation: The finalized compound must be rigorously tested in various cellular and potentially in vivo models to ensure it reliably modulates its target and can be used to investigate biological questions.

Given that related benzamides have been identified as inhibitors of viral entry and neurotransmitter transporters, there is a strong precedent for developing derivatives of this compound into valuable chemical probes for virology and neuroscience research. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. Integrating these computational tools into the research pipeline for this compound can significantly accelerate progress.

Key applications include:

Synthesis Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel, efficient, and sustainable synthetic routes that may not be obvious to human chemists. nih.gov

De Novo Design: Generative AI models can design novel analogues of the parent compound with optimized properties. nih.gov These models can be trained on vast datasets of chemical structures and their biological activities to generate new molecules predicted to have higher potency, better selectivity, or improved drug-like properties. For example, AI has been used to generate dual-target compounds, including furan-containing structures. nih.gov

Property Prediction: ML models can predict a wide range of properties for virtual compounds, including their biological activity against various targets, metabolic stability, and potential toxicity. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Reaction Optimization: ML algorithms can analyze experimental data from reaction development to predict the optimal conditions (temperature, catalyst, solvent) to maximize yield and minimize impurities. researchgate.net This data-driven approach can be more efficient than traditional one-factor-at-a-time optimization. researchgate.net

Table 3: Applications of AI/ML in Chemical and Pharmaceutical Research

AI/ML ApplicationDescriptionPotential Impact on this compound ResearchSource
Retrosynthesis PlanningPredicts potential synthetic routes for a target molecule.Discovery of more efficient and sustainable pathways. nih.gov
Generative ModelsDesigns novel chemical structures with desired properties.Creation of new derivatives with enhanced potency or selectivity. nih.gov
Predictive ModelingPredicts biological activity, toxicity, and physicochemical properties.Prioritization of synthetic targets; reduction in failed experiments. researchgate.net
Reaction OptimizationIdentifies optimal reaction conditions from experimental data.Improved synthetic yields and purity; faster process development. researchgate.net

Q & A

Basic: What synthetic strategies are recommended for preparing 4-[5-(Aminomethyl)-2-furyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a furan-based amine derivative with a benzamide precursor. Key steps include:

  • Step 1: Preparation of 5-(aminomethyl)furan-2-carbaldehyde via reductive amination of furfural derivatives.
  • Step 2: Amide bond formation using coupling agents (e.g., EDC/HOBt) or acid chlorides.
  • Optimization Parameters:
    • Catalyst: Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps .
    • Solvent: Polar aprotic solvents (DMF or DMSO) for improved solubility of intermediates .
    • Temperature: 80–120°C for efficient coupling reactions .

Example Reaction Table:

StepReagent/ConditionsYield (%)Reference
Reductive AminationNaBH4, MeOH, 25°C75
Amide CouplingEDC/HOBt, DMF, 80°C68

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Prioritize 1^1H and 13^13C NMR to confirm the furyl-benzamide scaffold. Key markers:
    • Benzamide carbonyl signal at ~168 ppm (13^13C) .
    • Aminomethyl protons at δ 3.8–4.2 ppm (1^1H) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC Purity Analysis: Use C18 columns with acetonitrile/water gradients; retention time consistency ensures purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., bacterial vs. mammalian) or enzyme isoforms. Validate using standardized protocols (e.g., CLSI guidelines) .
  • Structural Analogues: Subtle changes (e.g., trifluoromethyl vs. aminomethyl groups) alter target affinity. Use computational docking (AutoDock Vina) to compare binding modes .
  • Data Normalization: Include positive/negative controls in each experiment to account for batch effects .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Analyze ligand-protein stability (e.g., with GROMACS) over 100-ns trajectories .
  • Quantum Mechanical (QM) Calculations: Use Gaussian 16 to map electron density at the aminomethyl group, predicting reactivity .
  • Pharmacophore Modeling: Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

Example SAR Insight:
Modifying the aminomethyl group to a bulkier substituent reduces bacterial target (e.g., Acps-PPTase) binding affinity by 40%, as shown in MD simulations .

Basic: What purification methods are effective for isolating this compound from byproducts?

Methodological Answer:

  • Column Chromatography: Use silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
  • Recrystallization: Ethanol/water mixtures (70:30) yield >95% pure crystals .
  • TLC Monitoring: Spot retention factor (Rf) of 0.4 in CH2_2Cl2_2/MeOH (9:1) indicates target compound .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) elucidate metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of 15^{15}N-Labeled Analogues: Incorporate 15^{15}NH4_4Cl during reductive amination .
  • Tracing Metabolism: Use LC-MS/MS to detect 15^{15}N-labeled metabolites in hepatocyte assays. Key pathways include hepatic glucuronidation and renal excretion .

Advanced: What strategies mitigate instability of the furan ring during storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under argon at -20°C to prevent photodegradation .
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the aminomethyl group .
  • Stability Testing: Accelerated aging studies (40°C/75% RH for 6 months) confirm shelf-life using HPLC .

Basic: How should researchers validate target engagement in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., Acps-PPTase with 4-methylumbelliferyl phosphate) .
  • Negative Controls: Include structurally similar but inactive analogues (e.g., 4-[5-(methyl)-2-furyl]benzamide) .

Advanced: What statistical methods are appropriate for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) .
  • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

Advanced: How can cryo-EM or X-ray crystallography resolve binding modes with biological targets?

Methodological Answer:

  • Co-crystallization: Soak target proteins (e.g., HDAC isoforms) with 10 mM compound for 24 hours .
  • Data Collection: Use synchrotron radiation (1.0 Å resolution) for high-quality diffraction patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.